2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Description
2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a pyrimidin-4-amine derivative characterized by a multi-substituted heterocyclic core. Its structure includes:
- A pyrimidine ring substituted at position 2 with a piperazine moiety bearing a 2,3-dimethoxybenzoyl group.
- An N-ethyl group at position 4 (pyrimidin-4-amine).
- A methyl group at position 6 of the pyrimidine.
The piperazine linker enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors requiring hydrogen bonding .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-5-21-17-13-14(2)22-20(23-17)25-11-9-24(10-12-25)19(26)15-7-6-8-16(27-3)18(15)28-4/h6-8,13H,5,9-12H2,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMYUMVOMGPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the benzoyl group: The piperazine ring is then functionalized with a benzoyl group, specifically 2,3-dimethoxybenzoyl, through a nucleophilic substitution reaction.
Attachment of the pyrimidine moiety: The final step involves the coupling of the piperazine derivative with an ethyl-methylpyrimidine moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Structure
Substituent Effects
- However, ’s N-ethyl-N-methyl could hinder metabolic oxidation compared to mono-alkylated amines.
- Aromatic Moieties: The 2,3-dimethoxybenzoyl group in the target may enhance binding to kinases or neurotransmitter receptors via aromatic interactions, whereas ’s phenylpiperazine is a known pharmacophore in serotonin receptor ligands.
- Sulfonyl vs. Benzoyl : The 3-methylbenzenesulfonyl group in introduces strong electron-withdrawing effects, possibly improving metabolic stability but reducing passive diffusion across membranes compared to the target’s benzoyl group.
Biological Activity
The compound 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Composition
The chemical formula for this compound is , with a molecular weight of approximately 398.45 g/mol. The structure features a pyrimidine ring, a piperazine moiety, and a dimethoxybenzoyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O5 |
| Molecular Weight | 398.45 g/mol |
| CAS Number | 423748-02-1 |
| InChI Key | LUMCNRKHZRYQOV-UHFFFAOYSA-N |
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Kinase Inhibition : The compound has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4/6, which are essential for the regulation of the cell cycle. This inhibition can lead to reduced cell proliferation in cancer cells.
- Receptor Modulation : It may also interact with adenosine receptors, enhancing or inhibiting their signaling pathways, which can affect various physiological processes including inflammation and pain response.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Antitumor Activity : Studies have shown that it can inhibit the growth of tumor cells in vitro by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels).
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through mechanisms involving oxidative stress reduction.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds or derivatives, providing insights into the potential effects of this specific compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
